molecular formula C19H19N5O2 B2921522 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034386-69-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

カタログ番号: B2921522
CAS番号: 2034386-69-9
分子量: 349.394
InChIキー: CONQDSCPDTUTNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule featuring a pyridazine core substituted with a cyclopropyl group at the 3-position and an ethyl linker connected to a benzamide moiety. The benzamide ring is further functionalized with a pyrazole group at the 3-position. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the pyrazole could facilitate hydrogen bonding in biological systems .

特性

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-8-7-17(14-5-6-14)22-24(18)12-10-20-19(26)15-3-1-4-16(13-15)23-11-2-9-21-23/h1-4,7-9,11,13-14H,5-6,10,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQDSCPDTUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropyl group, a pyridazine core, and a pyrazole moiety. Its molecular formula is C16H19N5OC_{16}H_{19}N_5O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The unique arrangement of these functional groups contributes to its pharmacological properties.

Preliminary studies suggest that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide may interact with specific enzymes or receptors involved in inflammatory and microbial pathways. The exact molecular targets are still under investigation; however, its structural features imply potential interactions with proteins and nucleic acids relevant to various disease processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, demonstrating promising antitumor effects in vivo .
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation.
  • Microbial Inhibition : Initial findings indicate that it may possess antimicrobial properties, although further studies are needed to establish specific efficacy against various pathogens.

Comparative Analysis with Related Compounds

To better understand the uniqueness of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide, a comparison with structurally similar compounds is presented in Table 1.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Contains methoxy groups and pyridazinone coreAnti-inflammatory, antimicrobialMore complex substitution pattern
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one Acetyl and phenyl substitutionsPDE4 inhibitionFocused on phosphodiesterase inhibition
5-nitro-1h-pyridazin-6-one Nitro substituent on pyridazine ringAntimicrobialIncorporates nitro group enhancing reactivity

This table highlights how N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide stands out due to its specific substitutions and potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antitumor Efficacy Study : A study demonstrated that treatment with N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide led to significant tumor reduction in xenograft models of cancer. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties between the target compound and its analogs:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Notable Features Reference
Target Compound Pyridazine + benzamide 3-cyclopropyl, 3-pyrazole, ethyl linker Not provided Cyclopropyl for metabolic stability; pyrazole for H-bonding -
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide Pyridazine + benzamide 4-methoxyphenyl, piperidine sulfonyl 496.6 Increased polarity (sulfonyl group); methoxy enhances lipophilicity
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide Pyridazine + benzamide 3-pyridinyl, propyl linker 334.4 Pyridinyl enables π-π interactions; longer linker may affect binding geometry
3-chloro-4-hydroxy-N-phenethylbenzamide Benzamide 3-chloro, 4-hydroxy, phenethyl linker Not provided Chloro and hydroxy groups modulate electronic properties
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine N-phenyl, 6-pyrazole Not provided Simpler scaffold; pyrazole at pyridazine 6-position

Key Observations

Pyridazine Core Modifications
  • Cyclopropyl vs. Aromatic Substituents : The target compound’s 3-cyclopropyl group (vs. 4-methoxyphenyl in or pyridinyl in ) likely reduces steric bulk and oxidative metabolism, enhancing pharmacokinetic stability. Cyclopropane’s ring strain may also influence conformational flexibility .
  • Linker Length : The ethyl linker in the target compound (vs. propyl in ) may optimize binding pocket occupancy, balancing rigidity and spatial reach.
Benzamide Functionalization
  • Pyrazole vs.
  • Substituent Position : The 3-position of the benzamide (target) aligns with bioactive conformations observed in analogs like 3-chloro-4-hydroxy-N-phenethylbenzamide, where substituents at meta positions enhance target engagement .

Crystallographic and Computational Insights

  • Structural Studies : The SHELX system is widely used for crystallographic refinement, implying that structural data for the target compound (if available) would benefit from similar methodologies to resolve pyridazine-pyrazole conformations.
  • Pyridazine-Pyrazole Interactions : The N-phenyl-6-pyrazolylpyridazin-3-amine adopts planar geometry, suggesting that the target compound’s pyridazine and pyrazole moieties may also favor coplanarity for optimal π-stacking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。